N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine
Overview
Description
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a benzene ring substituted with a methyl group and an oxan-4-yl group, along with two amine groups at the 1 and 4 positions. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with oxan-4-yl methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted amines, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors The compound can inhibit or activate these targets, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-N1-(oxan-4-yl)benzene-1,2-diamine
- N1-methyl-N1-(oxan-4-yl)benzene-1,3-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and industrial uses.
Properties
IUPAC Name |
4-N-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14(12-6-8-15-9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYPUKKDUNCZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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